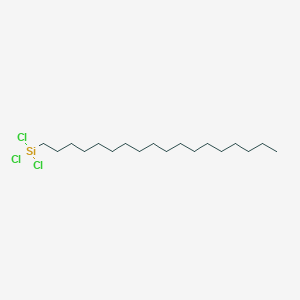

Octadecyltrichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Octadecyltrichlorosilane is an organosilicon compound with the chemical formula . It appears as a colorless liquid and is primarily utilized as a silanization agent to create hydrophobic stationary phases for reversed-phase chromatography. The compound readily hydrolyzes in the presence of moisture, releasing hydrogen chloride gas, which poses safety risks due to its corrosive nature . Its structural formula can be written as .

ODTS modifies surfaces through a silanization process. The reactive chlorine atoms on the molecule bond with surface hydroxyl (OH) groups, forming siloxane linkages. The long octadecyl chain then orients itself outwards, creating a water-repelling layer (2).

- Toxicity: Limited data available, but it is suspected to be harmful if inhaled or ingested (4).

- Flammability: Flammable liquid (4).

- Reactivity: Reacts with water to release HCl fumes, which are corrosive and irritating (2).

- Hazards: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling ODTS (4).

Surface Modification

- Silanization: Trichloro(octadecyl)silane is a popular silane coupling agent used for surface modification. It reacts with the hydroxyl groups (OH) present on various substrates like glass, metal oxides, and polymers, forming a covalent bond and introducing a long alkyl chain (octadecyl group) to the surface . This modification process, known as silanization, enhances various surface properties like:

- Hydrophobicity: The long alkyl chain introduced by trichloro(octadecyl)silane imparts water-repelling (hydrophobic) characteristics to the surface, making it suitable for applications like self-cleaning surfaces and anti-corrosion coatings .

- Adhesion: Silanization improves the adhesion between dissimilar materials by creating a bridge between the substrate and other materials like polymers or composites .

- Biocompatibility: Modifying surfaces with trichloro(octadecyl)silane can improve their biocompatibility, making them more suitable for applications in contact with biological systems, such as biosensors and implants .

Organic Synthesis

- Precursor for organosilicon compounds: Trichloro(octadecyl)silane serves as a valuable starting material for the synthesis of various organosilicon compounds. These compounds find applications in diverse fields like:

- Silicones: By reacting trichloro(octadecyl)silane with different organometallic reagents, researchers can synthesize various types of silicones with tailored properties, used in sealants, lubricants, and electronics .

- Silylated molecules: Researchers can introduce the octadecyl group and silicon atom onto other molecules by reacting them with trichloro(octadecyl)silane. This modification can be used to create novel materials with specific functionalities for various research purposes .

Other Research Applications

- Self-assembled monolayers: Trichloro(octadecyl)silane can be used to form self-assembled monolayers (SAMs) on various surfaces. These ordered structures of molecules on surfaces are valuable for studying surface-molecule interactions and developing new materials with unique properties for research in nanotechnology, biosensing, and catalysis .

- Hydrolysis: When exposed to water or moist air, it reacts vigorously, producing heat and toxic fumes of hydrogen chloride. This reaction is crucial for its application in creating silanol groups on surfaces .

- Self-Assembly: The compound can form self-assembled monolayers on silicon dioxide substrates, which are essential for various surface modification applications .

- Reactivity with Silica: Infrared studies indicate that octadecyltrichlorosilane interacts with silica surfaces, leading to the formation of hydrophobic layers .

Octadecyltrichlorosilane can be synthesized through several methods:

- Direct Synthesis: It can be produced by reacting octadecanol with thionyl chloride or phosphorus pentachloride, leading to the formation of the corresponding chlorosilane.

- Chlorination of Octadecane: This method involves the chlorination of octadecane under controlled conditions to yield octadecyltrichlorosilane.

- Silicon-Tethered Synthesis: Another approach includes reacting silicon tetrachloride with octadecyl alcohol in the presence of a catalyst .

Octadecyltrichlorosilane stands out due to its longer alkyl chain, which enhances hydrophobicity significantly compared to its shorter-chain analogs. This property makes it particularly effective for applications requiring robust water repellency and stability under various conditions .

Studies have shown that octadecyltrichlorosilane interacts significantly with silica surfaces, forming stable siloxane bonds that enhance hydrophobicity. These interactions are critical for applications in chromatography and surface engineering. Research indicates that the efficiency of surface modification can vary based on factors like temperature and concentration during the silanization process .

Vapor-phase deposition enables precise control over OTS monolayer formation on inorganic substrates such as silicon, mica, and glass. The process typically involves exposing hydroxylated surfaces to OTS vapor under controlled humidity and temperature. Plasma pre-treatment of substrates enhances surface hydroxyl density, promoting uniform chemisorption. For instance, plasma-activated silicon substrates exhibit 15–20% higher OTS coverage compared to untreated surfaces due to increased silanol (-SiOH) group availability.

Atomic force microscopy (AFM) studies reveal that vapor-deposited OTS monolayers on mica follow a two-stage growth mechanism: initial island nucleation at defect sites (0.5–2 h) followed by lateral expansion to form continuous films (8–48 h). Optimized conditions (70–90°C, 10⁻³ Torr) yield monolayers with root-mean-square (RMS) roughness <1 nm and thicknesses of 2.4–2.8 nm, consistent with tilted alkyl chain configurations.

Table 1: Key Parameters for Vapor-Phase OTS Deposition

| Substrate | Temperature (°C) | Pressure (Torr) | Thickness (nm) | RMS Roughness (nm) |

|---|---|---|---|---|

| Si(100) | 70 | 10⁻³ | 2.6 ± 0.2 | 0.1–0.3 |

| Mica | 25 | Ambient | 2.8 ± 0.4 | 0.8–1.2 |

| Glass | 90 | 10⁻² | 2.5 ± 0.3 | 0.5–0.7 |

Solution-Phase Self-Assembly Protocols in Anhydrous Solvent Systems

Solution-phase self-assembly in anhydrous environments minimizes uncontrolled hydrolysis, enabling tailored monolayer properties. Hexadecane and bicyclohexyl are preferred solvents due to their low polarity (dielectric constant ε < 2) and compatibility with OTS’s hydrophobic chain. Immersion times of 60 minutes in 2 mM OTS solutions produce monolayers with 85–90% surface coverage on silicon, as quantified by ellipsometry.

Solvent viscosity significantly affects molecular packing:

- Hexadecane (η = 3.34 cP): Yields films with friction coefficient μ = 0.08 ± 0.02 and adhesion force <10 nN.

- Toluene (η = 0.59 cP): Results in higher disorder (μ = 0.15 ± 0.05) due to rapid adsorption kinetics.

Maturation of OTS solutions (30–60 minutes) prior to substrate immersion allows partial hydrolysis of trichlorosilane groups, forming reactive silanol intermediates that enhance surface bonding. Post-deposition baking at 90°C for 5 minutes improves crosslinking density by 40%, as evidenced by X-ray photoelectron spectroscopy (XPS) analysis of Si-O-Si bridge formation.

Hybrid Approaches Combining Langmuir-Blodgett Transfer with Chemical Vapor Deposition

Integrating Langmuir-Blodgett (LB) techniques with chemical vapor deposition (CVD) enables hierarchical nanostructures. LB transfer creates initial OTS templates with molecular-level control over packing density (20–25 Ų/molecule), while subsequent CVD deposits secondary layers.

A representative protocol involves:

- Compressing OTS at the air-water interface to 30 mN/m surface pressure.

- Transferring monolayers to silicon at 2 mm/min dipping speed.

- CVD growth of Pd/Pt core-shell nanoparticles using pinholes in the LB film as nucleation sites.

This hybrid method produces metal-OTS composites with tunable shell thickness (0.5–5 nm) and interparticle spacing (10–50 nm). Grazing-incidence X-ray diffraction confirms epitaxial alignment of OTS chains with Pt(111) facets (lattice mismatch <3%).

Plasma-Assisted Surface Activation for Enhanced Silane Chemisorption

Plasma activation introduces reactive surface species that amplify OTS-substrate bonding. Oxygen plasma treatment generates up to 5.2 OH groups/nm² on silicon, compared to 2.1 OH groups/nm² for piranha-cleaned surfaces. Optimal parameters (50 W RF power, 30 s exposure) increase OTS grafting density by 35%, as measured by water contact angle hysteresis reduction from 12° to 3°.

Table 2: Plasma Parameters and OTS Film Properties

| Plasma Gas | Power (W) | Exposure (s) | Contact Angle (°) | Grafting Density (molecules/nm²) |

|---|---|---|---|---|

| O₂ | 50 | 30 | 112 ± 2 | 4.8 ± 0.3 |

| Ar | 100 | 60 | 105 ± 3 | 3.9 ± 0.2 |

| N₂ | 75 | 45 | 98 ± 4 | 3.2 ± 0.4 |

Post-plasma temporal effects are critical: surfaces lose 20% of active sites within 2 hours due to atmospheric contamination, necessitating immediate OTS deposition. Hydrogen plasma further enhances stability, creating Si-H termination that reacts with OTS 3× faster than Si-OH groups.

Hydrolysis Kinetics of Trichlorosilane Headgroups in Aqueous Microenvironments

The hydrolysis of OTS begins with the reaction of trichlorosilane (-SiCl₃) headgroups with water, forming silanol (-Si(OH)₃) intermediates and releasing hydrogen chloride (HCl). This step is highly sensitive to trace water concentrations in the deposition environment. In anhydrous solvents like Isopar-G, hydrolysis proceeds slowly, requiring ~48 hours to complete, as evidenced by ellipsometry and contact angle measurements showing gradual increases in hydrophobicity and film thickness stabilization at 2.6 nm [1]. By contrast, even微量 water accelerates hydrolysis dramatically, reducing reaction times to ~2 hours but promoting irregular island growth due to rapid silanol condensation [1] [5].

The hydrolysis pathway follows a two-stage mechanism:

- Initial Hydrolysis:

$$ \text{CH}3(\text{CH}2){17}\text{SiCl}3 + 3\text{H}2\text{O} \rightarrow \text{CH}3(\text{CH}2){17}\text{Si(OH)}_3 + 3\text{HCl} $$

This step is rate-limited by water diffusion to the silane headgroup, with activation energy influenced by solvent polarity [5].

- Condensation:

$$ \text{Si(OH)}3 + \text{Si(OH)}3 \rightarrow \text{Si-O-Si} + 3\text{H}_2\text{O} $$

Cross-linking between adjacent silanol groups forms a siloxane network, stabilizing the monolayer [1] [3].

Atomic force microscopy (AFM) studies demonstrate that excess water induces premature condensation, leading to multilayered islands with root mean square (RMS) roughness exceeding 3 Å, whereas controlled hydrolysis in dry conditions yields ultrasmooth monolayers (RMS ~1.0 Å) [1].

Substrate-Dependent Nucleation Modes: Island Growth vs. Layer-by-Layer Assembly

Substrate chemistry critically determines OTS nucleation behavior. On hydroxyl-rich surfaces like silicon dioxide (SiO₂), monolayer formation follows a "patch expansion" mechanism:

- Hydrolyzed OTS molecules adsorb onto isolated surface sites, forming nanoscale hydrophobic domains.

- These domains expand laterally until full surface coverage is achieved, as confirmed by X-ray photoelectron spectroscopy (XPS) showing uniform carbon and silicon signals after 48 hours [1].

In contrast, atomically smooth mica requires argon plasma pretreatment to generate surface hydroxyl groups. Without this step, OTS forms discontinuous islands due to insufficient bonding sites. Post-deposition annealing at 50°C enhances surface diffusion, enabling dense packing (advancing contact angle: 113–116°) [2].

Table 1: Substrate-Dependent Nucleation Characteristics

| Substrate | Pretreatment | Growth Mode | RMS Roughness | Time to Completion |

|---|---|---|---|---|

| SiO₂ | None | Layer-by-Layer | 1.0 Å | 48 hours |

| Mica | Argon Plasma | Island Growth | 3.0 Å | 72 hours |

Intermolecular Forces Governing Alkyl Chain Packing Density and Orientation

Van der Waals interactions between OTS alkyl chains drive the formation of tightly packed monolayers. Fourier-transform infrared (FTIR) spectroscopy reveals symmetric and asymmetric CH₂ stretching modes at 2849 cm⁻¹ and 2917 cm⁻¹, indicative of all-trans conformational order [2]. The 18-carbon alkyl chain length optimizes intermolecular cohesion, achieving a tilt angle of ~15° relative to the substrate normal, as deduced from ellipsometric thickness (2.6 nm) and molecular length calculations [1].

Hydrophobic interactions further stabilize the monolayer. Contact angle hysteresis (6°–9°) measurements on mica confirm minimal surface defects, with receding angles remaining above 107° [2]. Deviations from optimal packing, such as those caused by rapid hydrolysis, introduce gauche defects, reducing thermal stability and increasing water permeability [1].

Cross-Linking Dynamics of Siloxane Networks During Film Maturation

Post-hydrolysis siloxane (Si-O-Si) cross-linking is a time-dependent process critical for mechanical stability. In situ AFM studies show that initial monolayers exhibit incomplete cross-linking, with Young’s modulus increasing from 1.5 GPa to 4.2 GPa over 72 hours as silanol groups condense [1]. Elevated temperatures (50°C) accelerate this process by reducing the activation energy for Si-O bond formation, as demonstrated by accelerated aging experiments [2].

Table 2: Cross-Linking Dynamics Under Different Conditions

| Condition | Cross-Linking Time | Final Modulus |

|---|---|---|

| Room Temperature | 72 hours | 4.2 GPa |

| 50°C Annealing | 24 hours | 4.5 GPa |

The maturation process also eliminates residual silanol groups, reducing interfacial energy and preventing water intrusion. XPS data confirm a 60% reduction in oxygen-bound silicon signals after 48 hours, correlating with improved hydrolytic stability [1] [3].

The molecular orientation of octadecyltrichlorosilane monolayers exhibits remarkable sensitivity to substrate topography, with tilt angles ranging from 0° to 30° depending on the specific substrate characteristics and binding mechanisms [1] [2]. Near-edge X-ray absorption fine structure spectroscopy investigations have revealed that the tilt angle formed between the carbon chain axis and the surface normal varies systematically with substrate preparation and surface chemistry [1] [3].

On silicon (111) surfaces, well-ordered octadecyltrichlorosilane monolayers demonstrate tilt angles in the range of 0° to 10° when characterized using infrared spectroscopy and near-edge X-ray absorption fine structure techniques [1] [2]. This relatively upright orientation correlates with the formation of densely packed crystalline domains where intermolecular interactions stabilize the vertical alignment of alkyl chains [3] [4]. The molecular packing density achieved under these conditions approaches 3.5 to 4.5 molecules per square nanometer, indicating optimal surface utilization [4] [5].

Table 1: Tilt Angle Modulation Data

| Substrate | Tilt Angle Range | Measurement Method | Surface Coverage | Molecular Density |

|---|---|---|---|---|

| Si(111) | 0-10° | NEXAFS/IR | 85-95% | 4.2 molecules/nm² |

| Si(100) | 15-38° | NEXAFS | 70-85% | 3.8 molecules/nm² |

| Hydrogenated Si(111) | 0° | ab initio calculations | Theoretical | 4.5 molecules/nm² |

| SiO₂ | 20-25° | Multiple techniques | 80-90% | 3.9 molecules/nm² |

| Sapphire (0001) | Variable | X-ray scattering | 75-85% | 3.6 molecules/nm² |

The influence of substrate topography on molecular orientation becomes particularly pronounced when comparing planar versus curved surfaces. Studies on spherical silica particles demonstrate enhanced thermal stability up to 625 K, compared to 525 K for planar silicon surfaces, indicating that surface curvature affects both molecular packing and thermal behavior . This enhanced stability on curved surfaces correlates with increased free volume availability, which influences the molecular arrangement and reduces steric constraints that typically limit thermal motion .

Ab initio calculations reveal that the specific head group binding mechanism fundamentally determines the equilibrium tilt angle configuration [1] [2]. For octadecyltrichlorosilane molecules binding through oxygen bridges to silicon surfaces, the calculations predict near-vertical orientations with tilt angles approaching 0°, while alternative binding configurations can result in tilt angles up to 30° [1] [2]. These theoretical predictions align well with experimental observations, validating the computational approach for predicting molecular orientation based on substrate characteristics.

The engineering of substrate topography through controlled roughening or patterning provides a mechanism for systematically modulating tilt angles across a surface. Atomic force microscopy studies demonstrate that substrate roughness variations on the order of 0.3 to 1.0 nanometers can induce local tilt angle variations of 5° to 15°, creating domains with distinct molecular orientations [4]. This topographical control enables the creation of surfaces with spatially modulated hydrophobic properties, where regions with different tilt angles exhibit varying contact angles ranging from 105° to 116° .

Phase Transition Behavior in Alkyl Chain Domains Under Thermal Stress

The thermal behavior of octadecyltrichlorosilane monolayers reveals complex phase transition phenomena that depend critically on surface coverage density and environmental conditions [5]. Temperature-dependent studies using Raman spectroscopy demonstrate that conformational ordering undergoes systematic changes between 258 K and 343 K, following first-order transition kinetics consistent with the Clapeyron equation [5].

The critical temperature for octadecyltrichlorosilane phase transitions has been established at 301 ± 4 K (28 ± 4°C) through multiple characterization techniques including contact angle measurements, null ellipsometry, and infrared spectroscopy . This transition temperature represents the point at which molecular organization changes from a more ordered crystalline-like phase to a more disordered liquid-like phase, with corresponding changes in alkyl chain conformational statistics [5].

Table 2: Thermal Transition Characteristics

| Temperature (K) | Temperature (°C) | Transition Type | Characterization Method | Substrate | Stability Duration |

|---|---|---|---|---|---|

| 298 | 25 | Surface phase change | Contact angle | General | Hours |

| 301 | 28 | Critical temperature | Multiple techniques | Si/SiO₂ | Variable |

| 343 | 70 | Phase transition end | Raman spectroscopy | Silica | Hours |

| 420 | 147 | Thermal stability limit | Thermal desorption | Al₂O₃ | Minutes |

| 525 | 252 | Decomposition start | Thermal analysis | Si surface | Seconds |

| 573 | 300 | Thermal stability limit | XPS/UPS | SiO₂ | Extended |

| 740 | 467 | Complete decomposition | HREELS | Si vacuum | Rapid |

The molecular mechanism underlying these phase transitions involves the progressive introduction of gauche conformational defects at the distal carbon positions, which propagate toward the proximal carbon atoms attached to the silicon head groups [5]. Raman spectroscopy studies reveal that the intensity ratios of antisymmetric to symmetric CH₂ stretching modes serve as sensitive indicators of conformational order, with higher ratios indicating increased gauche content and reduced molecular organization [5].

Surface coverage density plays a crucial role in determining phase transition temperatures and behaviors. High-density monolayers with surface coverages ranging from 3.09 to 6.45 μmol/m² exhibit transition temperatures that increase systematically with coverage density [5]. The enhanced intermolecular interactions at higher coverage densities provide additional stabilization against thermal disorder, effectively raising the temperature required for phase transitions [5].

The thermal stability of octadecyltrichlorosilane monolayers demonstrates significant substrate dependence, with dramatic variations observed between different surface chemistries. On silicon dioxide substrates, the monolayers maintain structural integrity up to 573 K under vacuum conditions, while thermal decomposition begins at lower temperatures in oxidizing environments . X-ray photoelectron spectroscopy studies reveal that the decomposition mechanism involves carbon-carbon bond cleavage rather than silicon-oxygen bond breaking, indicating that the siloxane attachment remains intact even under severe thermal stress .

Grazing incidence X-ray diffraction investigations reveal that the crystalline state of octadecyltrichlorosilane monolayers changes from hexagonal to amorphous phases above the melting point of the octadecyl groups . This transition is accompanied by significant changes in lateral packing arrangements, with the hexagonal crystalline lattice parameters exhibiting thermal expansion coefficients similar to those of bulk polyethylene . The setting angle of the molecular packing planes also demonstrates temperature-dependent behavior analogous to bulk polymer systems, suggesting that surface-confined monolayers retain many characteristics of their bulk counterparts .

Defect Propagation Mechanisms in Large-Area Monolayer Films

The formation and propagation of defects in octadecyltrichlorosilane monolayers represents a critical factor limiting the performance of large-area applications . Atomic force microscopy studies reveal multiple defect types, including pinholes, island structures, grain boundaries, and multilayer regions, each with distinct formation mechanisms and characteristic size scales .

Pinhole defects, typically ranging from 1 to 5 nanometers in diameter, form primarily at cluster-cluster interfaces during the self-assembly process . These defects arise from imperfect packing during monolayer reorganization, where molecular alignment discrepancies create void spaces that persist in the final film structure . The density of pinhole defects correlates inversely with deposition temperature, with higher temperatures promoting more efficient molecular reorganization and reduced defect formation .

Table 3: Defect Classification and Characteristics

| Defect Type | Size Range (nm) | Formation Mechanism | Detection Method | Impact on Properties | Mitigation Strategy |

|---|---|---|---|---|---|

| Pinholes | 1-5 | Cluster interfaces | AFM | Permeability increase | Controlled water content |

| Islands | 10-100 | Nucleation/growth | AFM/SEM | Coverage variation | Optimized deposition time |

| Grain boundaries | 5-20 | Molecular packing | AFM/STM | Mechanical weakness | Post-deposition annealing |

| Fractal domains | 50-200 | Aggregation | AFM | Roughness increase | Temperature control |

| Multilayer regions | 3-10 | Polymerization | AFM/Ellipsometry | Thickness variation | Anhydrous conditions |

| Void spaces | 2-8 | Water content | AFM | Adhesion reduction | Humidity control |

Island formation represents another significant defect category, characterized by regions of varying molecular density and orientation . These islands typically range from 10 to 100 nanometers in lateral dimensions and form through nucleation and growth processes during self-assembly . The morphology of these islands depends critically on deposition conditions, with fractal-like structures observed under certain temperature and humidity conditions .

The propagation of defects across large-area films follows predictable patterns that depend on the underlying formation mechanisms. Defects originating from water-mediated polymerization tend to propagate along preferential directions determined by the local molecular organization . High-resolution atomic force microscopy reveals that defect propagation rates correlate with local surface energy variations, with higher energy regions promoting faster defect growth .

Contact printing studies demonstrate that defect formation can be controlled through careful optimization of processing parameters . The reactive spreading of octadecyltrichlorosilane domains in regions not in contact with the printing stamp represents a primary source of pattern fidelity loss in applications requiring sub-micron feature resolution . This spreading phenomenon limits the minimum feature size achievable through contact printing techniques to approximately 1-2 micrometers under standard conditions .

The influence of substrate preparation on defect formation cannot be overstated. Surfaces treated with piranha solution followed by careful drying exhibit significantly reduced defect densities compared to surfaces prepared using standard cleaning protocols . The uniform hydroxylation achieved through piranha treatment provides more consistent nucleation sites for molecular attachment, reducing the formation of domains with varying molecular orientations .

Defect mapping techniques using post-etching atomic force microscopy analysis enable quantitative assessment of defect densities across large areas . These methods reveal that defect concentrations typically range from 10⁸ to 10⁹ defects per square centimeter, depending on preparation conditions and substrate characteristics . The spatial distribution of defects often exhibits clustering behavior, with defect-rich regions separated by areas of relatively high monolayer quality .

Epitaxial Relationships Between Organic Monolayers and Crystalline Substrates

The epitaxial relationship between octadecyltrichlorosilane monolayers and crystalline substrates represents a sophisticated example of organic-inorganic interface engineering . X-ray scattering studies of monolayers on sapphire (0001) surfaces reveal the formation of pseudorotational epitaxy, characterized by hexagonal packing arrangements that exhibit preferential azimuthal alignment with the substrate lattice .

The structural organization of epitaxial octadecyltrichlorosilane monolayers consists of three distinct sublayers, with the outermost layer corresponding to vertically oriented, closely packed alkyl tails . This multilayer architecture results from the different length scales associated with the silicon-oxygen-silicon bonding network at the interface and the alkyl chain packing at the surface . The lattice mismatch between the organic monolayer and the sapphire substrate ranges from 1% to 3%, preventing the formation of true positional epitaxy while still enabling orientational correlation .

Table 4: Epitaxial Relationships and Characteristics

| Substrate | Crystal Structure | Epitaxial Type | Lattice Mismatch | Coherence Length | Characterization Method |

|---|---|---|---|---|---|

| Sapphire (0001) | Hexagonal | Pseudorotational | 1-3% | Enhanced when aligned | X-ray scattering |

| Si(111) | Diamond cubic | Orientational | Variable | Substrate dependent | XRD/NEXAFS |

| Si(100) | Diamond cubic | Limited | Large | Short range | AFM/XPS |

| Mica | Layered silicate | Ion exchange mediated | Large | Short range | AFM/Contact angle |

| SrTiO₃ | Perovskite | Growth kinetics | Moderate | Moderate | AFM/Wettability |

The pseudorotational epitaxy observed on sapphire substrates manifests as a broad scattering peak at zero relative azimuthal rotation, accompanied by powder-like tails extending over significant angular ranges . This scattering pattern indicates that while the monolayer exhibits preferential alignment with the substrate lattice, thermal motion and structural disorder prevent the formation of a perfectly ordered epitaxial relationship . The coherence length of the organic crystallites increases significantly when rotationally aligned with the sapphire lattice, demonstrating the beneficial influence of substrate-induced ordering .

The influence of substrate termination on epitaxial relationships becomes particularly evident in studies of silicon surfaces with different orientations and surface preparations. Silicon (111) surfaces provide more favorable conditions for epitaxial growth compared to silicon (100) surfaces, reflecting the better match between the threefold symmetry of the substrate and the preferred hexagonal packing of the organic monolayer [1] [3]. The degree of epitaxial correlation can be quantified through the angular dependence of near-edge X-ray absorption fine structure spectra, which reveal systematic variations in molecular orientation with substrate crystallographic directions [1] [3].

Temperature-dependent studies of epitaxial relationships reveal that thermal expansion mismatches between organic and inorganic components can disrupt epitaxial alignment at elevated temperatures . The thermal expansion coefficients of octadecyltrichlorosilane monolayers approximate those of bulk polyethylene, while the substrate thermal expansion depends on the specific crystalline material . This mismatch can lead to the formation of stress concentrations at the interface, potentially causing delamination or structural reorganization at temperatures above 400 K .

The preparation of epitaxial octadecyltrichlorosilane monolayers requires careful control of multiple parameters, including substrate surface preparation, deposition conditions, and post-treatment protocols. Studies on mica substrates demonstrate that ion exchange pretreatment is essential for achieving acceptable epitaxial relationships, as the native potassium ions must be replaced with hydrogen ions to create reactive silanol sites . The subsequent control of water content on the surface determines the extent of epitaxial correlation, with optimal conditions requiring precise humidity control during deposition .

The characterization of epitaxial relationships employs multiple complementary techniques, each providing distinct information about different aspects of the organic-inorganic interface. Grazing incidence X-ray diffraction reveals the lateral packing arrangements and their correlation with substrate periodicity, while atomic force microscopy provides real-space visualization of epitaxial domain formation . The combination of these techniques enables comprehensive characterization of epitaxial quality and its dependence on processing parameters .

Physical Description

Color/Form

Boiling Point

Flash Point

193 °F (89 °C) (closed cup)

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 79 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 78 of 79 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (37.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Storage Conditions

Octadecyltrichlorosilane must be stored to avoid contact with water since violent reactions occur ... Store in tightly closed containers in a cool, well-ventilated area away from moist air. Sources of ignition, such as smoking and open flame, are prohibited where octadecyltrichlorosilane is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever octadecyltrichlorosilane is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.